Bismuth tris(8-quinolyl oxide)

Description

Properties

CAS No. |

16029-28-0 |

|---|---|

Molecular Formula |

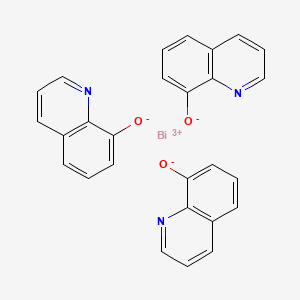

C27H18BiN3O3 |

Molecular Weight |

641.4 g/mol |

IUPAC Name |

bismuth;quinolin-8-olate |

InChI |

InChI=1S/3C9H7NO.Bi/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |

InChI Key |

UNHHWKUGFQWQSQ-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Bi+3] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction Method

The most commonly reported synthesis method involves the direct reaction of bismuth(III) chloride with 8-hydroxyquinoline (8-quinolinol) or its oxide form. This reaction typically proceeds by mixing stoichiometric amounts of bismuth(III) chloride with three equivalents of 8-quinolyl oxide under controlled conditions to form the tris complex.

-

$$

\text{BiCl}3 + 3 \text{C}9\text{H}6\text{NO} \rightarrow \text{Bi(C}9\text{H}6\text{NO)}3 + 3 \text{HCl}

$$ Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, with stirring at room temperature or under reflux to facilitate complex formation.

Purification: The product is isolated by filtration or crystallization, followed by washing and drying to obtain pure bismuth tris(8-quinolyl oxide).

Coordination Complex Formation via Metal Salt and Ligand Interaction

Another approach involves the reaction of bismuth(III) salts such as bismuth nitrate pentahydrate with 8-quinolinol ligands in the presence of modulators or bases to promote deprotonation and coordination.

Procedure: Bismuth(III) nitrate pentahydrate is dissolved in a suitable solvent (e.g., N,N-dimethylformamide or methanol), followed by the addition of 8-quinolinol and a base such as sodium acetate to facilitate ligand coordination.

Sonochemical Assistance: Ultrasonic irradiation can be applied to enhance dissolution and reaction kinetics, leading to the formation of bismuth-organic frameworks or complexes including bismuth tris(8-quinolyl oxide).

Isolation: Precipitates formed are collected by centrifugation and washed with solvents like methanol or acetone to remove impurities.

Thermal Decomposition and Precursor Methods

Though less common for this specific compound, thermal decomposition of bismuth tartrate or related precursors can yield bismuth oxide species that serve as intermediates for further complexation with 8-quinolyl oxide ligands. This method is more relevant for preparing bismuth oxide phases but can be adapted for organometallic complex synthesis by subsequent ligand addition.

Summary Table of Preparation Methods

Research Discoveries Related to Preparation

Complexation with bismuth(III) enhances the antibacterial activity of 8-hydroxyquinoline derivatives, with the tris(8-quinolyl oxide) complex showing selective activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Crystallographic studies reveal that bismuth tris(8-quinolyl oxide) forms stable coordination complexes, sometimes exhibiting dimeric structures through bridging oxygen atoms, which influence its biological and catalytic properties.

Sonochemical and modulator-assisted synthesis routes provide facile access to bismuth-organic frameworks and particles with controlled morphology, which can be tuned for specific applications.

Chemical Reactions Analysis

Types of Reactions

Bismuth tris(8-quinolyl oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bismuth center and the quinoline ligands.

Common Reagents and Conditions

Common reagents used in the reactions of bismuth tris(8-quinolyl oxide) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can significantly affect the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of bismuth tris(8-quinolyl oxide) depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions may produce bismuth nanoparticles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Bismuth-based compounds have been recognized for their potential as antimicrobial agents, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Research indicates that bismuth tris(8-quinolyl oxide) exhibits significant antibacterial activity. For instance, studies have shown that bismuth complexes can achieve minimum inhibitory concentration (MIC) values as low as 0.049 µg/mL against certain H. pylori strains, demonstrating their effectiveness compared to traditional antibiotics .

Mechanism of Action

The mechanism through which bismuth tris(8-quinolyl oxide) exerts its antibacterial effects involves the formation of stable complexes with thiol-containing biomolecules such as glutathione. This interaction can disrupt bacterial metabolism and promote cell death .

Materials Science

Photocatalysis

Bismuth tris(8-quinolyl oxide) has been studied for its photocatalytic properties. When anchored to titanium dioxide (TiO), it can facilitate photoinduced electron transfer processes, enhancing the efficiency of solar energy conversion systems. This application is particularly relevant in developing sustainable energy solutions .

Electrochemical Applications

In electrochemistry, bismuth tris(8-quinolyl oxide) is utilized in electrodeposition processes. Its incorporation into tin or tin alloy plating baths has been shown to improve the quality of the deposited layers by reducing defects and promoting uniform growth. This application is crucial for industries requiring high-performance coatings .

Environmental Chemistry

Heavy Metal Removal

The compound has potential applications in environmental remediation, particularly in removing heavy metals from wastewater. Its ability to form stable complexes with various metal ions allows it to function effectively as an adsorbent material. Studies have demonstrated that bismuth tris(8-quinolyl oxide) can significantly reduce concentrations of toxic metals in contaminated water sources .

Case Studies

Mechanism of Action

The mechanism of action of bismuth tris(8-quinolyl oxide) involves its interaction with molecular targets and pathways. For instance, in antimicrobial applications, bismuth compounds can inhibit bacterial enzymes, disrupt intracellular iron metabolism, and reduce bacterium-host cell adhesion . These actions are facilitated by the unique coordination chemistry of bismuth, which allows it to form stable complexes with various biomolecules .

Comparison with Similar Compounds

Research Findings and Contradictions

- Chlorination Effects: Non-chlorinated 8-quinolyl derivatives show higher shape similarity to pharmaceuticals like ketanserin, while chlorinated 6-quinolyl analogs score better . This suggests divergent structure-activity relationships for medical vs. optoelectronic applications.

- Dimerization: Evidence conflicts on whether dimerization enhances or quenches luminescence. Some studies attribute red-shifted emission to π-stacking in dimers , while others note instability in solution .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bismuth tris(8-quinolyl oxide), and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves ligand substitution reactions using 8-hydroxyquinoline derivatives and bismuth salts (e.g., Bi(NO₃)₃) under controlled pH and temperature. Key steps include refluxing in polar solvents (e.g., ethanol or DMF) and purification via recrystallization. Analytical techniques include:

- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity .

- FT-IR Spectroscopy : To verify coordination of the 8-quinolyl ligand to bismuth .

- Elemental Analysis (EA) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : To ensure stoichiometric accuracy and absence of metal impurities .

Q. How should researchers handle and store Bismuth tris(8-quinolyl oxide) to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation. Store at room temperature in a dark, dry environment to avoid photodegradation .

Advanced Research Questions

Q. What experimental design considerations are crucial when investigating the catalytic properties of Bismuth tris(8-quinolyl oxide) in dechlorination processes?

- Methodological Answer :

- Variables : Optimize pH (acidic conditions enhance dechlorination efficiency), temperature (typically 25–80°C), and catalyst loading (e.g., 0.1–5 wt%).

- Regeneration : Test reusability by washing the catalyst with alkaline solutions (e.g., NaOH) to remove adsorbed chloride ions .

- Analytical Validation : Use ion chromatography (IC) or UV-Vis spectroscopy to quantify chloride removal rates .

Q. How can conflicting data on the optical properties of Bismuth tris(8-quinolyl oxide) nanoparticles be systematically analyzed?

- Methodological Answer :

- Source Identification : Compare synthesis methods (e.g., sol-gel vs. hydrothermal), nanoparticle size (via TEM ), and surface functionalization.

- Data Reconciliation : Employ systematic reviews (e.g., PRISMA guidelines) to aggregate findings and identify outliers .

- Experimental Replication : Reproduce studies under standardized conditions (e.g., fixed light source intensity, wavelength) to isolate variables .

Q. What methodologies are recommended for characterizing the electronic properties of Bismuth tris(8-quinolyl oxide) thin films?

- Methodological Answer :

- Bandgap Analysis : Use UV-Vis-NIR spectroscopy with Tauc plots to determine optical bandgap energy .

- Photoconductivity Measurements : Employ Keithley source meters under controlled illumination (e.g., UV lamps) to assess photoresponse .

- Impedance Spectroscopy : Evaluate ionic conductivity for applications in solid oxide fuel cells (SOFCs) by measuring AC impedance across varying temperatures .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported catalytic efficiencies of Bismuth tris(8-quinolyl oxide) across studies?

- Methodological Answer :

- Controlled Variables : Standardize substrate concentration, catalyst surface area, and reaction time.

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring confidence intervals (e.g., p < 0.05) .

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies and identify trends .

Q. What protocols ensure reproducibility in synthesizing phase-pure Bismuth tris(8-quinolyl oxide) polymorphs?

- Methodological Answer :

- Phase Control : Adjust annealing temperatures (e.g., α-phase forms at 500°C, β-phase at 700°C) and quenching rates .

- In-situ Monitoring : Use Raman spectroscopy during synthesis to track phase transitions .

- Interlab Validation : Share samples with collaborating labs for cross-verification via XRD and EA .

Applications in Advanced Materials

Q. What strategies enhance the photoluminescence efficiency of Bismuth tris(8-quinolyl oxide) in optoelectronic devices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.